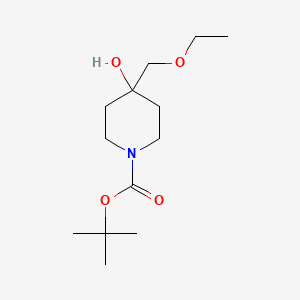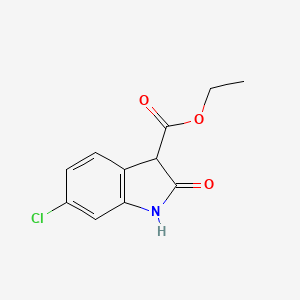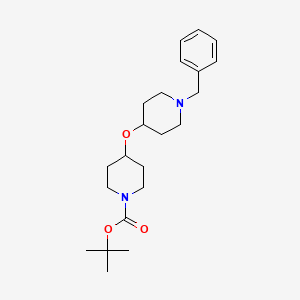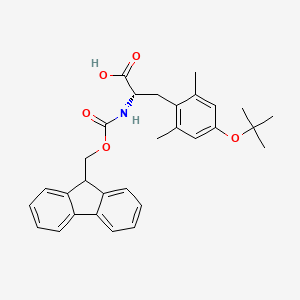
Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate, commonly known as TBEMHP, is an organic compound belonging to the class of piperidines. It is a colorless liquid at room temperature, with a molecular weight of 186.23 g/mol. TBEMHP is widely used in the pharmaceutical, food, and chemical industries, as well as in scientific research.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Research
This compound serves as a precursor for the synthesis of spiro-compounds used in radiopharmaceuticals. It facilitates the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging . The ability to introduce fluorine-18 under mild conditions is crucial for preserving the integrity of sensitive biological molecules.
Synthesis of Bioactive Compounds
The piperazine moiety of this compound is integral in creating highly selective factor Xa inhibitors, which are important in the development of anticoagulant therapies . Additionally, it’s used as a linker in hydroxamic acids as histone deacetylase (HDAC) inhibitors, which have implications in cancer treatment .
Antibacterial and Antifungal Applications
Derivatives of this compound have been synthesized and shown to possess moderate antibacterial and antifungal activities. This makes them valuable for further research into new antimicrobial agents . The flexibility of the piperazine ring allows for favorable interactions with biological targets, enhancing its potential in drug discovery.
Organic Synthesis
As a building block, this compound is used in the synthesis of various organic compounds, including amides, sulphonamides, and Schiff’s bases. These compounds have a wide range of applications, from materials science to pharmaceuticals .
Drug Discovery
The incorporation of the piperazine ring, which is present in this compound, is considered a significant synthetic strategy in drug discovery. Its conformational flexibility, water solubility, and ability to form hydrogen bonds make it a versatile component in the design of new drugs .
Crystallography and Structural Analysis
The compound’s ability to crystallize in different forms makes it useful for X-ray crystallography studies, which are essential for understanding molecular structures and designing new materials .
Mecanismo De Acción
is an ether compound. Ethers are a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . They are known for their stability and resistance to oxidation and other chemical reactions . They are often used as solvents in organic synthesis due to these properties .
Propiedades
IUPAC Name |
tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-17-10-13(16)6-8-14(9-7-13)11(15)18-12(2,3)4/h16H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPJSQJGAHDOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133411 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate | |
CAS RN |
1419101-09-9 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














